molecular formula C16H17NO B15335238 1-Benzyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

1-Benzyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B15335238
M. Wt: 239.31 g/mol
InChI Key: RVPBYPUXTLZVTG-UHFFFAOYSA-N
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Description

1-Benzyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is an organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by a benzyl group attached to the nitrogen atom of a tetrahydroquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of N-benzyl-2-aminobenzylamine with a suitable carbonyl compound under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,6,7,8-tetrahydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products:

    Oxidation: Quinoline derivatives with different oxidation states.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline compounds with diverse substituents.

Scientific Research Applications

1-Benzyl-5,6,7,8-tetrahydroquinolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 1-Benzyl-5,6,7,8-tetrahydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

1-Benzyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure.

    2-Phenylquinoline: A derivative with a phenyl group at the 2-position.

    8-Hydroxyquinoline: A hydroxylated derivative with distinct chemical properties.

Uniqueness: this compound is unique due to the presence of the benzyl group and the tetrahydroquinoline ring, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-benzyl-5,6,7,8-tetrahydroquinolin-2-one

InChI

InChI=1S/C16H17NO/c18-16-11-10-14-8-4-5-9-15(14)17(16)12-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2

InChI Key

RVPBYPUXTLZVTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=O)N2CC3=CC=CC=C3

Origin of Product

United States

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